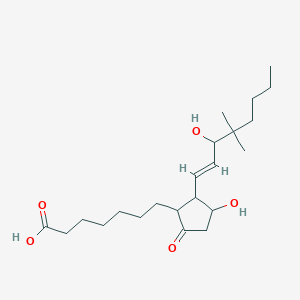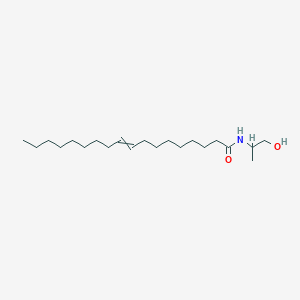
N-(1-Hydroxypropan-2-YL)octadec-9-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Hydroxypropan-2-YL)octadec-9-enamide is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its hydrophobic nature and is often used in formulations that require the encapsulation of hydrophobic substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxypropan-2-YL)octadec-9-enamide typically involves the reaction of oleic acid with 1,2-propanediol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then heated to a temperature of around 150-200°C to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is typically purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Hydroxypropan-2-YL)octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amides or alcohols.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amides or alcohols. Substitution reactions can result in a variety of substituted amides .
Applications De Recherche Scientifique
N-(1-Hydroxypropan-2-YL)octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydrophobic interactions and encapsulation techniques.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Mécanisme D'action
The mechanism of action of N-(1-Hydroxypropan-2-YL)octadec-9-enamide involves its interaction with hydrophobic molecules. It can form stable emulsions and encapsulate hydrophobic substances, enhancing their solubility and bioavailability. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic domains in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide
- (S)-N-(1-Hydroxypropan-2-yl)oleamide
- (Z)-(S)-N-((2-Hydroxy-1-methyl)ethyl)-9-octadecenamide
Uniqueness
N-(1-Hydroxypropan-2-YL)octadec-9-enamide is unique due to its specific hydrophobic properties and its ability to form stable emulsions. This makes it particularly valuable in applications requiring the encapsulation and delivery of hydrophobic substances .
Propriétés
Numéro CAS |
45279-84-3 |
|---|---|
Formule moléculaire |
C21H41NO2 |
Poids moléculaire |
339.6 g/mol |
Nom IUPAC |
N-(1-hydroxypropan-2-yl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24) |
Clé InChI |
IPVYNYWIRWMRHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-7-[3-[(E)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10767944.png)
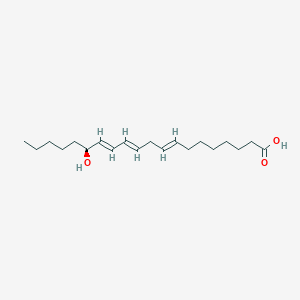

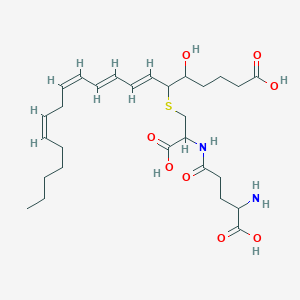
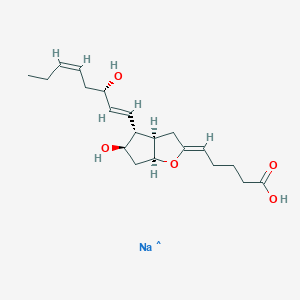
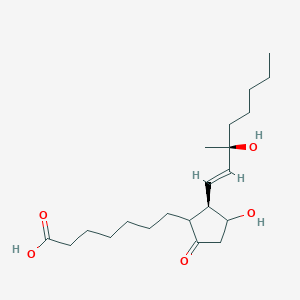
![methyl 4-[(2S,3S)-3-[(1E,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767978.png)
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767985.png)
![7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B10768011.png)
![(E)-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768016.png)
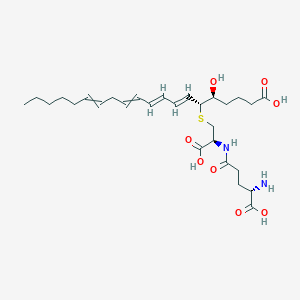
![(E)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10768025.png)
![7-[(5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10768031.png)
